molecular formula C14H16N2O2S B12886624 S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate CAS No. 64887-11-2

S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate

Cat. No.: B12886624
CAS No.: 64887-11-2
M. Wt: 276.36 g/mol
InChI Key: HCNYNLIHGIGBFN-UHFFFAOYSA-N
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Description

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate: is a heterocyclic compound that contains both benzoxazole and piperidine moieties. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate typically involves the reaction of benzo[d]oxazole derivatives with piperidine-1-carbothioate under controlled conditions. One common method involves the use of 2-(chloromethyl)-1H-benzo[d]imidazole as a starting material, which reacts with piperidine-1-carbothioate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Piperidine-1-carbothioate derivatives

Uniqueness

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate is unique due to its combined benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64887-11-2

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

S-(1,3-benzoxazol-2-ylmethyl) piperidine-1-carbothioate

InChI

InChI=1S/C14H16N2O2S/c17-14(16-8-4-1-5-9-16)19-10-13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

HCNYNLIHGIGBFN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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